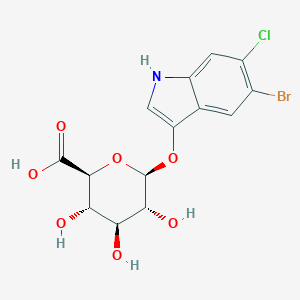
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide
Descripción general
Descripción
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide, also known as Magenta-GlcA, is a chromogenic substrate for β-glucuronidase . It produces a magenta color in GUS+ bacterial colonies . It has been designed for use in the nutritional and bacteriological media for the detection of gram-positive and gram-negative microorganisms .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is represented by the empirical formula C14H13BrClNO7 · C6H13N . Its molecular weight is 521.79 .Chemical Reactions Analysis
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is a substrate for β-glucuronidase . When cleaved by β-glucuronidase, it yields galactose and 5-bromo-4-chloro-3-hydroxy-1H-indole . The latter then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue product which is insoluble .Physical And Chemical Properties Analysis
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is a powder with an assay of ≥98% . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
-
Field: Biochemistry
- Application : 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is used as a chromogenic substrate for the enzyme β-glucuronidase . It is used in the detection of this enzyme in various biological research contexts .
- Method : The compound is included in a β-glucuronidase assay buffer for a histochemical GUS assay . The enzyme β-glucuronidase cleaves the β-D-glucuronide bond in the substrate, resulting in a color change that can be detected visually .
- Results : The presence and activity level of β-glucuronidase can be determined based on the intensity of the color change .
-
Field: Microbiology
- Application : This compound is used for monitoring E. coli contamination in food and water .
- Method : The compound is used as a substrate in a β-glucuronidase assay. E. coli, which naturally produces β-glucuronidase, will cleave the substrate and produce a color change .
- Results : The presence of E. coli can be determined based on the color change .
-
Field: Molecular Biology
- Application : It is used for the detection of the GUS gene expression in plants .
- Method : The compound is used as a substrate in a GUS staining solution. The GUS gene, when expressed, produces β-glucuronidase which cleaves the substrate and produces a color change .
- Results : The expression of the GUS gene in plant tissues can be visualized based on the color change .
Safety And Hazards
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZVSOQUFLIBJQ-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370004 | |
| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide | |
CAS RN |
144110-42-9 | |
| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



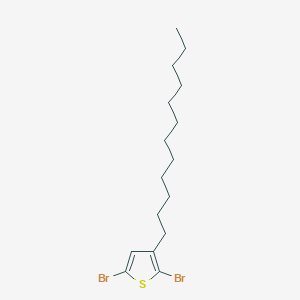

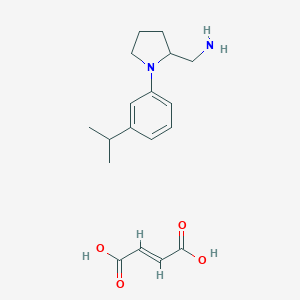
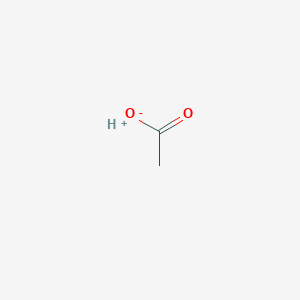
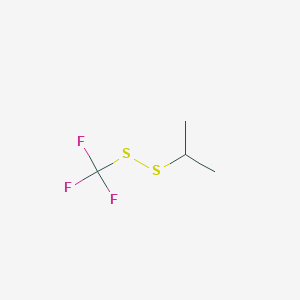
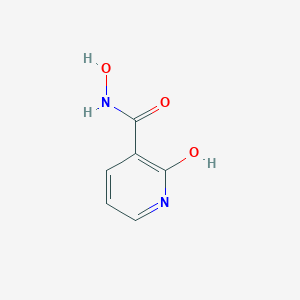
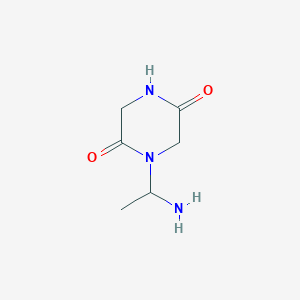

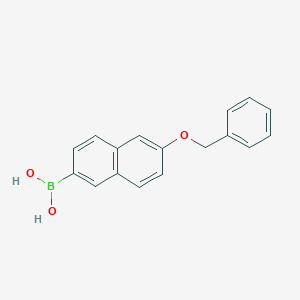
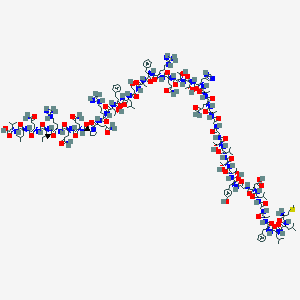
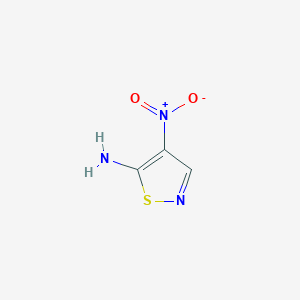
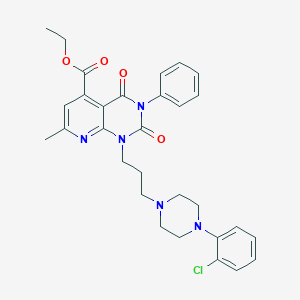
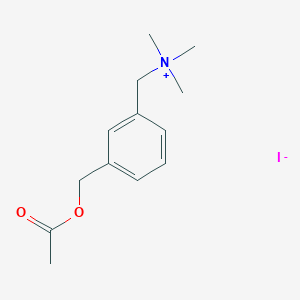
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)